molecular formula C17H18O4 B8697248 Methyl 2-[p-(benzyloxy)phenoxy]propionate CAS No. 59058-36-5

Methyl 2-[p-(benzyloxy)phenoxy]propionate

Cat. No. B8697248
CAS RN: 59058-36-5
M. Wt: 286.32 g/mol
InChI Key: XOBSHFQRHHTQQM-UHFFFAOYSA-N
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Description

Methyl 2-[p-(benzyloxy)phenoxy]propionate is a useful research compound. Its molecular formula is C17H18O4 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
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properties

CAS RN

59058-36-5

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

methyl 2-(4-phenylmethoxyphenoxy)propanoate

InChI

InChI=1S/C17H18O4/c1-13(17(18)19-2)21-16-10-8-15(9-11-16)20-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3

InChI Key

XOBSHFQRHHTQQM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 42 g (0.25 mole) portion of methyl 2-bromopropionate was added to 0.25 mole of the sodium salt of p-benzyloxyphenol (prepared from 13.5 g sodium methoxide and 50 g p-benzyloxyphenoxy) in 70 cc of DMF. The reaction mixture was heated at approximately 80° C. for 14.5 hours. The cooled reaction mixture was then poured into 1 liter ice-water. The product was isolated by ether extraction and was crystallized from methanol to give 45.2 g methyl 2-(4-benzyloxyphenoxy)propanoate, m.p. 38°-42°.
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0.25 mol
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70 mL
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ice water
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1 L
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Synthesis routes and methods II

Procedure details

In analogy to the procedure described in Example 1b), the alkylation of 4-benzyloxy-phenol [Example 2a)] with methyl (RS)-2-bromopropionate in acetone using cesium carbonate as the base yielded the (RS)-2-(4-Benzyloxy-phenoxy)-propionic acid methyl ester as light yellow oil; MS: m/e=304 (M+NH4)+.
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Synthesis routes and methods III

Procedure details

A mixture of 60 g of hydroquinone monobenzyl ether, 50 g of methyl 2-bromopropionate, 42 g of anhydrous potassium carbonate and 500 ml of methyl ethyl ketone, is heated with stirring for 24 hours to reflux temperature. After it has cooled, the reaction mixture is filtered and washed with methyl ethyl ketone. The filtrate is then concentrated in vacuo. The residual oil soon becomes crystalline. Recyrstallization from cyclohexane/petroleum ether yields 82 g of methyl 4-(benzyloxy)-α-phenoxypropionate with a melting point of 67°-68° C.
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hydroquinone monobenzyl ether
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60 g
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50 g
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42 g
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Synthesis routes and methods IV

Procedure details

A mixture of 60 g of hydroquinone monobenzyl ether, 50 g of methyl 2-bromopropionate, 42 g of anhydrous potassium carbonate and 500 ml of methyl ethyl ketone, is heated with stirring for 24 hours to reflux temperature. After it has cooled, the reaction mixture is filtered and washed with methyl ethyl ketone. The filtrate is then concentrated in vacuo. The residual oil soon becomes crystalline. Recrystallization from cyclohexane/petroleum ether yields 82 g of methyl 4-(benzyloxy)-α-phenoxypropionate with a melting point of 67°-68° C.
Name
hydroquinone monobenzyl ether
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60 g
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50 g
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42 g
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500 mL
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solvent
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